molecular formula C18H23N3O3S B3018831 1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine CAS No. 869075-37-6

1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine

Cat. No. B3018831
CAS RN: 869075-37-6
M. Wt: 361.46
InChI Key: QGMLXIZMSNBTJG-UHFFFAOYSA-N
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Description

The compound "1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties of similar structures. The first paper discusses sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, which are synthesized using acid-catalyzed cyclocondensation reactions . The second paper describes a guanidinium salt with a hydrogen-bonded structure . These compounds share some structural features with the target compound, such as the presence of a sulfonate group and a guanidine moiety.

Synthesis Analysis

The synthesis of related compounds involves acid-catalyzed cyclocondensation reactions, which are a common method for constructing heterocyclic compounds . Although the exact synthesis of "this compound" is not detailed, it is likely that similar synthetic strategies could be employed, involving the reaction of appropriate sulfonates and guanidines or their precursors.

Molecular Structure Analysis

The molecular structure of related compounds shows that the reduced pyrimidine ring can adopt conformations that are intermediate between boat, screw-boat, and twist-boat forms . In the case of the guanidinium salt, the structure is layered with a two-dimensional hydrogen-bonded network . These findings suggest that "this compound" may also exhibit a complex conformation due to the presence of multiple functional groups capable of hydrogen bonding.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of the target compound. However, the presence of a sulfonate group and a guanidine moiety in the related compounds suggests that "this compound" could participate in hydrogen bonding and potentially in acid-base reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the related structures. The sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives exhibit specific hydrogen-bonding patterns, which could influence the solubility and crystalline structure of the compound . The guanidinium salt's layered structure and hydrogen-bonding network suggest that "this compound" may also form stable crystalline structures with distinct stacking patterns . The presence of methoxy and sulfonate groups could affect the compound's polarity and interaction with solvents.

Scientific Research Applications

Molecular Recognition and Synthesis

Research has shown the synthesis of guanidine derivatives and their application in molecular recognition for dicarboxylic acids, indicating their potential in creating stoichiometry complexes with significant association constants (Qi Yan-xing, 2004).

Anion Exchange Polymer Electrolytes

Guanidinium-functionalized anion exchange polymer electrolytes have been developed for precise control of cation functionality, highlighting the material's applications in stable phenyl rings and potentially enhancing electrochemical devices' efficiency (D. Kim, A. Labouriau, M. Guiver, Y. Kim, 2011).

Antibacterial Agents

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, showing significant antibacterial activity. This suggests the potential pharmaceutical application of such compounds as antibacterial agents (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).

Catalytic Applications

Research into cationic palladium(II) complexes with phosphine–sulfonamide ligands has demonstrated their utility in catalytic ethylene oligomerization, presenting an avenue for industrial application in producing alpha-olefins (Yanlu Zhang, Yanchun Cao, X. Leng, Changle Chen, Zheng Huang, 2014).

Mechanochemical Synthesis

A novel mechanochemical synthesis approach has been reported for sulfonyl guanidines, showcasing the potential for developing pharmaceuticals and herbicides through a synthesis strategy that overcomes limitations of solution-based methods (Davin Tan, C. Mottillo, Athanassios D. Katsenis, Vjekoslav Štrukil, T. Friščić, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. Guanidines are often found in pharmaceuticals, where they can interact with various biological targets .

Future Directions

The future directions for this compound could include further studies to determine its potential uses. Given the presence of the guanidine group, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-13-4-9-17(12-14(13)2)25(22,23)21-18(19)20-11-10-15-5-7-16(24-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMLXIZMSNBTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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